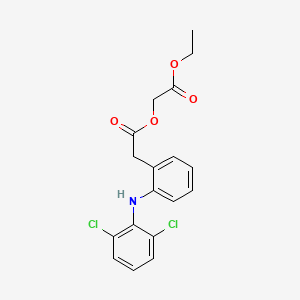

Éster Etílico de Aceclofenaco

Descripción general

Descripción

El etil éster de aceclofenaco es un derivado del aceclofenaco, un fármaco antiinflamatorio no esteroideo (AINE) que se utiliza comúnmente por sus propiedades analgésicas y antiinflamatorias. El etil éster de aceclofenaco se estudia principalmente por su potencial como impureza en las formulaciones de aceclofenaco y su papel en diversas aplicaciones químicas y farmacéuticas .

Aplicaciones Científicas De Investigación

El etil éster de aceclofenaco tiene varias aplicaciones de investigación científica, entre ellas:

Biología: Se estudia por sus posibles actividades biológicas e interacciones con diversas biomoléculas.

Industria: Se utiliza en el desarrollo y la optimización de formulaciones farmacéuticas que contienen aceclofenaco.

Mecanismo De Acción

El etil éster de aceclofenaco ejerce sus efectos inhibiendo la acción de las enzimas ciclooxigenasas (COX), que participan en la producción de prostaglandinas. Las prostaglandinas son mediadoras del dolor, la inflamación y la fiebre. Al inhibir las enzimas COX, el etil éster de aceclofenaco reduce la producción de prostaglandinas, aliviando así el dolor y la inflamación .

Compuestos similares:

Aceclofenaco: El compuesto principal, ampliamente utilizado como AINE.

Diclofenaco: Otro AINE con propiedades analgésicas y antiinflamatorias similares.

Indometacina: Un potente AINE utilizado para indicaciones similares.

Singularidad: El etil éster de aceclofenaco es único por su grupo funcional éster específico, que puede influir en sus propiedades farmacocinéticas e interacciones con los objetivos biológicos. Este grupo éster también lo convierte en un compuesto valioso para estudiar las vías de metabolismo y degradación del aceclofenaco .

Análisis Bioquímico

Biochemical Properties

Aceclofenac Ethyl Ester plays a significant role in biochemical reactions, particularly in the inhibition of cyclooxygenase (COX) enzymes. It interacts with enzymes such as COX-1 and COX-2, leading to a reduction in the production of prostaglandins, which are mediators of inflammation and pain . The interaction with COX-2 is more pronounced, resulting in decreased levels of inflammatory mediators like prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor (TNF) .

Cellular Effects

Aceclofenac Ethyl Ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce the production of inflammatory cytokines such as IL-6 and nitric oxide in chondrocytes, which are cells found in cartilage . This compound also affects the expression of genes involved in inflammation, thereby modulating cellular responses to inflammatory stimuli .

Molecular Mechanism

At the molecular level, Aceclofenac Ethyl Ester exerts its effects primarily through the inhibition of COX enzymes. By binding to the active sites of COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thus reducing inflammation and pain . Additionally, it influences gene expression by downregulating the production of inflammatory mediators .

Dosage Effects in Animal Models

The effects of Aceclofenac Ethyl Ester vary with different dosages in animal models. At lower doses, it effectively reduces inflammation and pain without significant adverse effects. At higher doses, it can cause gastrointestinal irritation and other toxic effects, similar to other NSAIDs . Threshold effects have been observed, indicating that there is a dosage range within which the compound is both effective and safe .

Metabolic Pathways

Aceclofenac Ethyl Ester is involved in metabolic pathways that include its conversion to active metabolites. These pathways involve enzymes such as cytochrome P450, which facilitate the biotransformation of the compound into its active forms . The metabolic flux and levels of metabolites can be influenced by various factors, including the presence of other drugs and the physiological state of the organism .

Transport and Distribution

Within cells and tissues, Aceclofenac Ethyl Ester is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, such as inflamed joints . The compound’s distribution is crucial for its therapeutic efficacy and safety profile .

Subcellular Localization

Aceclofenac Ethyl Ester is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum. Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential side effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El etil éster de aceclofenaco se puede sintetizar mediante la esterificación del aceclofenaco. Un método común implica la reacción del aceclofenaco con etanol en presencia de un catalizador como el ácido sulfúrico o el ácido clorhídrico. La reacción se lleva a cabo normalmente en condiciones de reflujo para garantizar la esterificación completa .

Métodos de producción industrial: En entornos industriales, la síntesis del etil éster de aceclofenaco puede implicar el uso de catalizadores más eficientes y condiciones de reacción optimizadas para aumentar el rendimiento y la pureza. Las técnicas como la extracción con disolventes y la recristalización se utilizan a menudo para purificar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El etil éster de aceclofenaco sufre diversas reacciones químicas, entre ellas:

Hidrólisis: El grupo éster puede hidrolizarse para formar aceclofenaco y etanol.

Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.

Sustitución: El grupo éster puede sustituirse por otros grupos funcionales en condiciones adecuadas.

Reactivos y condiciones comunes:

Hidrólisis: Se utilizan normalmente condiciones ácidas o básicas (por ejemplo, ácido clorhídrico o hidróxido de sodio).

Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Sustitución: Se pueden utilizar varios nucleófilos dependiendo de la sustitución deseada.

Principales productos formados:

Hidrólisis: Aceclofenaco y etanol.

Oxidación: Derivados oxidados del etil éster de aceclofenaco.

Sustitución: Derivados aceclofenaco sustituidos.

Comparación Con Compuestos Similares

Aceclofenac: The parent compound, widely used as an NSAID.

Diclofenac: Another NSAID with similar analgesic and anti-inflammatory properties.

Indomethacin: A potent NSAID used for similar indications.

Uniqueness: Aceclofenac ethyl ester is unique due to its specific ester functional group, which can influence its pharmacokinetic properties and interactions with biological targets. This ester group also makes it a valuable compound for studying the metabolism and degradation pathways of aceclofenac .

Propiedades

IUPAC Name |

(2-ethoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO4/c1-2-24-17(23)11-25-16(22)10-12-6-3-4-9-15(12)21-18-13(19)7-5-8-14(18)20/h3-9,21H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOYJDOPEHMRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676223 | |

| Record name | 2-Ethoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139272-67-6 | |

| Record name | 2-Ethoxy-2-oxoethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139272-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl aceclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139272676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACECLOFENAC ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RIL7NQ7AZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

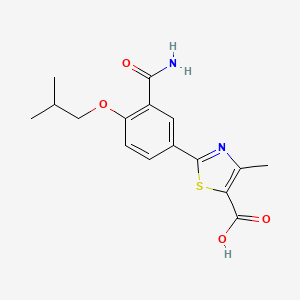

![2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid](/img/structure/B602053.png)

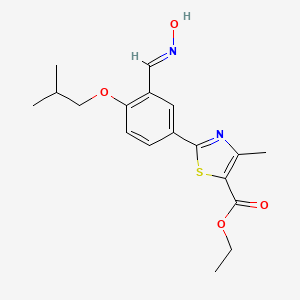

![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)